molecular formula C13H24N2O3 B6605822 tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate CAS No. 2167305-00-0

tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate

Cat. No.: B6605822
CAS No.: 2167305-00-0
M. Wt: 256.34 g/mol
InChI Key: SCVNJVQJOWBBHP-UHFFFAOYSA-N
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Description

tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate: is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and precise control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate is unique due to its specific spirocyclic structure and the presence of both amino and carbamate functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is defined by the following structural formula:

IUPAC Name tert butyl N 8 amino 5 oxaspiro 3 5 nonan 2 yl carbamate\text{IUPAC Name tert butyl N 8 amino 5 oxaspiro 3 5 nonan 2 yl carbamate}

Molecular Formula: C13H24N2O3
Molecular Weight: 240.35 g/mol
CAS Number: 2167305-00-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may modulate enzyme activity or bind to receptors, influencing various biochemical pathways. Notable mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with neurotransmitter receptors, potentially influencing neural signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects: Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
  • Antimicrobial Activity: The compound has shown potential against various bacterial strains, indicating its utility in developing new antimicrobial agents.
  • Anticancer Properties: Early-stage research highlights its ability to inhibit cancer cell proliferation in vitro, suggesting further exploration in oncology.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key differences:

Compound NameIUPAC NameBiological ActivityUnique Features
This compoundtert-butyl N-(8-amino-5-oxaspiro[3.5]nonan-2-yl)carbamateNeuroprotective, AntimicrobialSpirocyclic structure
tert-butyl N-{9-amino-5-oxaspiro[3.5]nonan-2-yl}carbamatetert-butyl N-(9-amino-5-oxaspiro[3.5]nonan-2-yl)carbamateLimited data availableDifferent amino position
tert-butyl N-{8-amino-5-oxaspiro[3.4]octan-2-yl}carbamatetert-butyl N-(8-amino-5-oxaspiro[3.4]octan-2-yl)carbamateAnticancer properties reportedVariability in spirocyclic structure

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Study : A study demonstrated that tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-y}carbamate reduced neuronal cell death induced by oxidative stress in vitro, showcasing its potential as a neuroprotective agent.
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.
  • Cancer Cell Proliferation : Research conducted on various cancer cell lines indicated that the compound inhibited cell proliferation through apoptosis induction, suggesting its application in cancer therapy.

Properties

IUPAC Name

tert-butyl N-(8-amino-5-oxaspiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-7-13(8-10)6-9(14)4-5-17-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVNJVQJOWBBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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